molecular formula C12H12BrN B1266970 6-bromo-2,3,4,9-tetrahydro-1H-carbazole CAS No. 21865-50-9

6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B1266970
CAS RN: 21865-50-9
M. Wt: 250.13 g/mol
InChI Key: SGYJGCFMAGWFCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole derivatives involves multiple steps, starting from the Claisen-Schmidt condensation of 2,3,4,9-tetrahydro-1H-carbazol-1-one with various aldehydes. This process yields intermediate compounds that can undergo further reactions to form a variety of heteroannulated carbazoles, such as isoxazolo-, pyrido-, and pyrimido carbazoles. These reactions demonstrate the versatility of the 6-bromo-2,3,4,9-tetrahydro-1H-carbazole framework as a building block for synthesizing complex heterocyclic compounds with potential antitumor activities (Murali, Sparkes, & Prasad, 2017).

Molecular Structure Analysis

The molecular structure of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole derivatives has been characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and X-ray diffraction. These analyses reveal the planarity of the carbazole ring system and its inclination relative to attached groups, providing insights into the electronic and steric factors that influence the chemical reactivity and properties of these compounds (Cui, Duan, & Cai, 2009).

Chemical Reactions and Properties

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including N-alkylation and halogenation, leading to a wide range of functionalized derivatives. These reactions are pivotal in exploring the compound's potential in medicinal chemistry, where its derivatives exhibit significant antibacterial and antitumor activities. The ability to introduce diverse functional groups into the carbazole nucleus enhances its utility as a versatile intermediate in organic synthesis (Murugesan & Selvam, 2021).

Physical Properties Analysis

The physical properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole derivatives, including their solubility, melting points, and crystalline structure, are closely related to their molecular structure. These properties are critical for determining the compound's suitability for various applications, ranging from pharmaceutical formulations to materials science. Detailed analysis of these properties can guide the design and development of new compounds with optimized performance (Sopková-de Oliveira Santos et al., 2008).

Chemical Properties Analysis

The chemical properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, including its reactivity towards nucleophiles and electrophiles, halogenation, and its role in catalyzing various organic reactions, highlight its importance in synthetic organic chemistry. Its ability to participate in complex reaction mechanisms, such as cycloadditions and condensations, underscores the compound's versatility as a synthetic building block for constructing complex molecular architectures with potential biological and materials science applications (Mumbo, Lenoir, Henkelmann, & Schramm, 2013).

Scientific Research Applications

Antitumor Activity

6-bromo-2,3,4,9-tetrahydro-1H-carbazole and its derivatives demonstrate significant potential in antitumor applications. Novel hetero annulated carbazoles such as isoxazolo-, pyrido-, and pyrimido carbazoles synthesized from 2,3,4,9-tetrahydro-1H-carbazol-1-one showed notable in vitro anti-tumor activity, particularly against the MCF-7 cell line. Among these compounds, a specific pyrimido carbazole variant was identified as a potential therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017). Additionally, another study synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives using microwave-assisted methods, finding that some of these derivatives exhibit significant anticancer activity against the A-549 cell line (Chaudhary & Chaudhary, 2016).

Antibacterial Evaluation

Compounds derived from 6-bromo-2,3,4,9-tetrahydro-1H-carbazole have been evaluated for their antibacterial properties. Research indicates that these compounds, particularly dibromo and N-bromoacetyl derivatives of carbazole, exhibit excellent antibacterial activity (Selvam, Murugesan, & Uthaikumar, 2019). Another study focused on the synthesis and antibacterial activities of novel bromo-substituted carbazole derivatives, further supporting the potential of these compounds in antibacterial applications (Murugesan & Selvam, 2021).

Photophysics and Organic Electronics

In the realm of photophysics and organic electronics, derivatives of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole have been explored for their unique properties. Studies have synthesized and characterized various derivatives, evaluating their potential in applications like organic light-emitting diodes (OLEDs) and as fluorescent probes. For example, research on biphenyl carbazole derivatives revealed their potential for use in OLED devices, demonstrating promising device performance with blue and green emission (Salunke et al., 2016). Another study focused on the synthesis and spectroscopic exploration of carboxylic acid derivatives of 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole, highlighting their application as hydrogen bond-sensitive fluorescent probes (Mitra et al., 2013).

Safety And Hazards

The compound has a GHS07 pictogram. The signal word is “Warning”. The hazard statement is H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

6-bromo-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYJGCFMAGWFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296443
Record name 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
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Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2,3,4,9-tetrahydro-1H-carbazole

CAS RN

21865-50-9
Record name 21865-50-9
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Record name 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-1,2,3,4-TETRAHYDROCARBAZOLE
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Synthesis routes and methods I

Procedure details

Cyclohexanone (1.16 mL, 11.2 mmol) and 4-bromo-phenylhydrazine hydrochloride (2.50 g, 11.2 mmol) were refluxed in cyclohexanone (18 mL) and acetic acid (AcOH) (12 L) for 24 h. The reaction mixture was treated with saturated sodium bicarbonate (Na2CO3) and extracted with ethyl acetate, dried (Na2CO3) and concentrated. The product was purified by column chromatography, giving 479 mg of compound 30 as a solid.
Quantity
12 L
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2.5 g
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18 mL
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1.16 mL
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Synthesis routes and methods II

Procedure details

A 250-mL round-bottomed flask was charged with 1-(4-bromophenyl)-2-cyclohexylidenehydrazine (11 g, 41.35 mmol, 1.00 equiv) and conc. HCl (150 mL). The resulting mixture was heated to 60° C. in an oil bath for 4 hours. The reaction progress was monitored by TLC (EtOAc:PE=1:1). Upon completion, the reaction mixture was cooled down to room temperature. The pH was adjusted to 8 with aqueous sodium hydroxide. The resulting mixture was then extracted with ethyl acetate (5×100 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered off and concentrated on a rotary evaporator. The residue was purified by a silica gel column chromatography eluted with ethyl acetate/petroleum ether (1/10) affording 3-bromo-6,7,8,9-tetrahydro-5H-carbazole as yellow solid (10 g, 97%).
Quantity
11 g
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150 mL
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Synthesis routes and methods III

Procedure details

The desired product was prepared using a procedure similar to step 1 of example 3. Thus, 4-bromophenylhydrazine, hydrochloride (5.398 g, 24.15 mmol) was reacted with cyclohexanone (2.257 g, 23 mmol) in ethanol (60 ml) to give the product (4.871 g, 19.473 mmol, 85%) as a white solid, mp 148-151° C. 1H NMR (DMSO-d6) δ 1.74-1.83 (m, 4H), 2.57 (t, J=6.0 Hz, 2H), 2.68 (t, J=5.7 Hz, 2H), 7.06 (dd, J=1.8, 8.4 Hz, 1H), 7.18 (d, J=8.4 Hz, 1H), 7.46 (s, 1H), 10.84 (s, 1H); [ESI(−)], m/z 248/250 (M−H)−.
Quantity
5.398 g
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reactant
Reaction Step One
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2.257 g
Type
reactant
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60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-2,3,4,9-tetrahydro-1H-carbazole
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Citations

For This Compound
7
Citations
SG Mikhalyonok, AI Savelyev, NM Kuz'menok… - Chemistry of …, 2022 - Springer
Chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-…
Number of citations: 4 link.springer.com
MC da Silva Mendes, BR Fazolo, JM de Souza… - Photochemical & …, 2019 - Springer
Indole derivatives were synthetized based on the Fischer indole methodology using different phenyl hydrazine hydrochlorides and either cyclohexanone or 2-butanone. The pre- and …
Number of citations: 22 link.springer.com
AD Napper, J Hixon, T McDonagh… - Journal of medicinal …, 2005 - ACS Publications
High-throughput screening against the human sirtuin SIRT1 led to the discovery of a series of indoles as potent inhibitors that are selective for SIRT1 over other deacetylases and NAD-…
Number of citations: 552 pubs.acs.org
P Herdewijn - scriptiebank.be
As the world’s deadliest single infectious agent, TB counts for 7% of all deaths and every year nearly 10 million new cases occur, affecting mostly the young and productive adults. The …
Number of citations: 5 www.scriptiebank.be
SK Targanski, JR Sousa, ALA Stein… - Revista da Sociedade …, 2020 - SciELO Brasil
INTRODUCTION: Aedes aegypti (L.) is the major vector of arboviruses that causes serious public health concerns in tropical and subtropical countries. METHODS: We examined the …
Number of citations: 9 www.scielo.br
JR Sousa, FA Silva, SK Targanski… - Journal of Applied …, 2019 - Wiley Online Library
In light of the challenges to control Aedes aegypti and the critical role that it plays as arbovirus vector, it is imperative to adopt strategies that provide fast, efficient and environmentally …
Number of citations: 16 onlinelibrary.wiley.com
JRM Bastidas - 2021 - search.proquest.com
Direct functionalization of C‒H bonds reduces the number of synthetic steps for a target molecule enhancing efficiency and avoiding undesired waste material. Iridium catalyzed C–H …
Number of citations: 0 search.proquest.com

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